molecular formula C15H22BNO2 B1317284 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 922718-55-6

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1317284
CAS No.: 922718-55-6
M. Wt: 259.15 g/mol
InChI Key: LLKNMVXSNBBOPJ-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that features a tetrahydroisoquinoline core substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar borylation reactions scaled up for larger batch sizes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Major Products

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, making it a versatile intermediate in organic synthesis. In biological systems, boron-containing compounds can interact with biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts additional structural complexity and potential biological activity compared to simpler boron-containing compounds.

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline that incorporates a boron-containing moiety. This structure suggests potential biological activities relevant to medicinal chemistry and pharmacology. The presence of the dioxaborolane group may enhance its interaction with biological targets due to the unique properties of boron compounds.

  • Molecular Formula : C15H20BNO3
  • Molecular Weight : 273.135 g/mol
  • CAS Number : 400620-72-6
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 445.1 ± 45.0 °C at 760 mmHg

The biological activity of the compound can be attributed to its ability to interact with various biomolecules. Boron-containing compounds are known for their role in enzyme inhibition and modulation of receptor activity. The tetrahydroisoquinoline backbone is often associated with neuroactive properties and has been studied for its effects on neurotransmitter systems.

Biological Activity Overview

Research indicates that derivatives of tetrahydroisoquinoline exhibit a range of biological activities including:

  • Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation by targeting sigma receptors and modulating pathways involved in cell survival and apoptosis .
  • Neuroprotective Effects : Some studies suggest that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and may have implications in neurodegenerative diseases .
  • Antimicrobial Properties : Certain boron compounds have demonstrated antibacterial and antifungal activities, which could be relevant for developing new antimicrobial agents .

Case Study 1: Anticancer Properties

A study investigated the effects of tetrahydroisoquinoline derivatives on sigma receptors in cancer cells. The results indicated that these compounds could significantly reduce cell viability in various cancer cell lines through apoptosis induction. The upregulation of sigma receptors was noted as a critical factor in enhancing the antiproliferative effects .

Case Study 2: Neuroprotective Activity

Another research focused on the neuroprotective capabilities of tetrahydroisoquinoline derivatives against oxidative stress-induced neuronal damage. The findings revealed that these compounds could effectively scavenge free radicals and reduce neuronal apoptosis in vitro .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
RM273AnticancerSigma receptors; induces apoptosis
Tetrahydroisoquinoline Derivative ANeuroprotectiveReduces oxidative stress
Indoline-Boronic AcidAntimicrobialInhibits bacterial growth

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)13-6-5-12-10-17-8-7-11(12)9-13/h5-6,9,17H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKNMVXSNBBOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582874
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922718-55-6
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

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